molecular formula C10H13N B1600028 (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 64982-61-2

(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1600028
CAS RN: 64982-61-2
M. Wt: 147.22 g/mol
InChI Key: QPILYVQSKNWRDD-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound with the following characteristics:



  • Chemical Formula : C₁₀H₁₁N

  • Molecular Weight : Approximately 145.2 g/mol

  • Structure : It consists of a tetrahydroisoquinoline ring with a methyl group attached to the nitrogen atom.



Synthesis Analysis

The synthesis of (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline involves several methods, including:



  • Pictet-Spengler Reaction : This classic condensation reaction between an arylamine and an aldehyde or ketone yields tetrahydroisoquinolines. Enantioselective variants can be employed to obtain the desired enantiomer.

  • Reductive Amination : By reacting an aryl or alkyl ketone with an amine in the presence of a reducing agent (such as sodium cyanoborohydride), (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline can be synthesized.



Molecular Structure Analysis

The molecular structure of (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline reveals a six-membered ring system with the methyl group attached to the nitrogen atom. The stereochemistry at the chiral center determines its (S)-configuration.



Chemical Reactions Analysis


  • Ring-Opening Reactions : (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline can undergo ring-opening reactions under acidic or basic conditions, leading to various derivatives.

  • Functionalization : Substitution reactions at the aromatic ring can introduce diverse functional groups.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 100–110°C

  • Solubility : Moderately soluble in polar solvents (e.g., methanol, ethanol)

  • Stability : Sensitive to light and air; may undergo oxidation reactions


Scientific Research Applications

Neuroprotective Properties and Parkinson's Disease

  • Endogenous Parkinsonism-Preventing Agent : It has been shown that 1-methyl-1,2,3,4-tetrahydroisoquinoline acts as an endogenous agent preventing Parkinsonism in mammals (Singh & Shah, 2017).
  • Role in Parkinson's Disease : The compound has been identified in both parkinsonian and normal human brains, with a marked increase in parkinsonian brains, suggesting a potential role in the disease's pathogenesis (Niwa et al., 1987).
  • Neuroprotective Effect : Studies have demonstrated the neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against various neurotoxins, indicating its potential utility in treating Parkinson's disease (Kotake et al., 2005).

Anticancer Potential

  • Anticancer Properties : 1,2,3,4-tetrahydroisoquinoline derivatives, including (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline, have been studied for their potential as anticancer agents. The FDA approval of trabectedin for treating soft tissue sarcomas highlights the significance of these compounds in cancer drug discovery (Singh & Shah, 2017).

Enzymatic Reactions and Metabolism

  • N-Methylation in the Brain : The compound undergoes N-methylation in the human brain, indicating its involvement in complex biochemical pathways and its potential as a precursor to neurotoxins related to dopamine metabolism (Naoi et al., 1989).

Synthesis and Chemical Properties

  • Synthesis Approaches : Research has been conducted to improve the synthesis methods for 1-methyl-1,2,3,4-tetrahydroisoquinoline, reflecting its significance in pharmaceutical and chemical research (Song Hong-rui, 2011).

Safety And Hazards


  • Toxicity : Limited data available; caution should be exercised.

  • Handling : Use appropriate protective equipment when handling (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline.


Future Directions


  • Biological Activity : Investigate potential pharmacological effects, receptor interactions, and therapeutic applications.

  • Synthetic Methods : Develop efficient and enantioselective synthetic routes.

  • Structure-Activity Relationship : Explore derivatives for improved properties.


properties

IUPAC Name

(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5,8,11H,6-7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPILYVQSKNWRDD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=CC=CC=C2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458627
Record name (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

64982-61-2
Record name (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-methylisoquinoline (133 μL, 1.0 mmol) in THF under nitrogen was added dropwise a solution of LiBEt3H in THF (1.0M, 2.2 mL, 2.2 mmol) to give a yellow solution. After stirring 1.5 h, MeOH (1.2 mL) was added dropwise to produce a clear colorless solution, which was then diluted with 1M aq. HCl and ether. The aqueous layer was extracted three times with ether, then made basic (pH 14) by addition of 1M aq. NaOH. The aqueous layer was extracted five times with DCM, dried over MgSO4, filtered and concentrated to give the desired product in 77% yield, which was used without further purification. LC/MS (10-99%) M/Z: M+1 obs=148.3; tR=0.62 min.
Quantity
133 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2.2 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

A reaction vessel was charged with 2723 ml acetonitrile which was held under a nitrogen blanket. With the reaction vessel cooled in an ice bath, 1888.5 g stannic chloride was added gradually below the surface of the acetonitrile with stirring over a period of 2 hours 20 minutes. During the addition period, the temperature of the reaction mixture varied between 3° C. and 39° C. The mixture was allowed to stand overnight at room temperature. With the reaction mixture at 22° C., 916 g 2-chloroethylbenzene was added in increments to the reaction vessel over a ten-minute period. With the mixture under reduced pressure and heated, 1369.7 g acetonitrile was gradually stripped from the mixture. During the stripping period, the temperature of the mixture varied from 23° C. to 84° C. and the pressure in the reaction vessel varied from 45 mm Hg to about 100 mm Hg. The reaction mixture, milky in color, was heated to reflux. The reaction mixture was maintained at reflux for about 61/2 hours during which period the temperature of the mixture varied from about 109° C. to about 113° C. With the temperature of the reaction mixture at about 75° C., the entire amount of previously-stripped acetonitrile was added back to the reaction mixture. The mixture was allowed to cool, stand overnight and was observed to contain a slurry. About 2 liters of methylene chloride was added to the mixture. Then, this mixture was added with stirring to 4 liters of 10% sodium hydroxide previously cooled to about 10° C. The temperature of the mixture reached 40° C. and the mixture was found to be acidic. About 13 liters more 10% sodium hydroxide was added to make the mixture alkaline. The organic phase was separated and washed with water. The organic phase was dried over sodium sulfate, filtered and stripped on a rotary evaporator at a temperature of 35°-40° C. to provide 749.3 g 1-methyl-3,4-dihyroisoquinoline (79.2% yield based on 2-chloroethylbenzene starting material). An autoclave was charged with a slurry of 300 g 50%-wetted 5% palladium-on-carbon catalyst in 8 liters absolute ethanol. Then, there was added to the slurry a mixture of 2143.2 g 1-methyl-3,4-dihydroisoquinoline along with 82.2 g 2-chloroethylbenzene contaminant (such as prepared by the foregoing procedures). The autoclave was flushed with hydrogen gas. With the reaction mixture being stirred, the autoclave was gradually pressurized with hydrogen over a period of about two hours to a final pressure of about 185 psi (12.5 atm; 12.6×105Pascal) and temperature of about 50° C. The autoclave was maintained in this pressurized condition overnight. The temperature of the autoclave dropped to 9° C. after venting with stirring of the reaction mixture. The mixture was filtered and stripped of ethanol to provide 2100.0 g 1-methyl-1,2,3,4-tetrahydroisoquinoline (96.7% based on 1-methyl-3,4-di-hydroisoquinoline starting material). A reaction vessel was charged with a mixture of 1136 g 1-methyl-1,2,3,4-tetrahydroisoquinoline in 1360 ml toluene. The mixture was cooled to 10° C., stirred and placed under a nitrogen blanket. With the temperature of the mixture at 10° C., 150 ml dichloroacetyl chloride was added to the reaction mixture gradually in a 13-minute period, after which time the temperature reached 70° C. Then, over a two-hour period portions of dichloroacetyl chloride and toluene were added gradually until a total of 780 ml dichloroacetyl chloride and 2100 ml toluene were added. The mixture was heated to reflux over a 21/2 hour period during which time HCl gas evolved from the reaction mixture. The mixture was cooled and 100 g silica gel was added to the mixture. The mixture was filtered and then stripped of toluene and of excess dichloroacetyl chloride to provide 1801.5 g 2-(dichloroacetyl)-1-methyl-1,2,3,4-tetrahydroisoquinoline (97.7% yield based on 1-methyl-1,2,3,4-tetrahydroisoquinoline starting material).
Quantity
2143.2 g
Type
reactant
Reaction Step One
Quantity
82.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
8 L
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(NCCBr)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

In close analogy to the procedure described above, 1-methyl-3,4-dihydro-isoquinoline is reacted with sodium triacetoxyborohydride to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline

Citations

For This Compound
46
Citations
L Antkiewicz-Michaluk, A Wąsik, J Michaluk - Neurotoxicity Research, 2014 - Springer
This review outlines the effects of 1,2,3,4-tetrahydroisoquinoline (TIQ) and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), endogenous substances imbued with high …
Number of citations: 45 link.springer.com
L Antkiewicz-Michaluk, A Wąsik, I Romańska… - Neurotoxicity …, 2011 - Springer
Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is present in the human and rodent brain as a mixture of stereospecific (R)- and (S)-1MeTIQ enantiomers. The racemate, (R,S)-1MeTIQ, …
Number of citations: 8 link.springer.com
A Wąsik, I Romańska, J Michaluk… - Pharmacological …, 2012 - Elsevier
Background 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is present in human and mammalian brain as aracemate (R,S) of two stereoisomers: R- and S-1MeTIQ. The racemate is …
Number of citations: 8 www.sciencedirect.com
K Abe, K Taguchi, T Wasai, J Ren, I Utsunomiya… - Brain research …, 2001 - Elsevier
We carried out behavioral, pathological, and biochemical studies in order to determine whether the stereo-structure of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) affects the …
Number of citations: 38 www.sciencedirect.com
J Vetulani, L Antkiewicz-Michaluk - Isoquinolines And Beta-Carbolines As …, 2012 - Springer
Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), unlike several other tetrahydroisoquinolines, displays neuroprotective properties. To elucidate this action we compared the effects of …
Number of citations: 4 link.springer.com
T Saitoh, K Abe, M Ishikawa, M Nakatani… - European journal of …, 2006 - Elsevier
Several 1-alkyl-1,2,3,4-tetrahydroisoquinoline (TIQ) derivatives, which may play a role in Parkinson's disease, have been synthesized via Pummerer-type cyclization of the sulfonium ion …
Number of citations: 22 www.sciencedirect.com
M Andres-Mach, A Zadrożniak, A Haratym-Maj… - Journal of Neural …, 2013 - Springer
The aim of this study was to characterize the interaction between 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ—an endogenous parkinsonism-preventing substance) and various …
Number of citations: 3 link.springer.com
AT Peana, V Bassareo, E Acquas - Neurotoxicity Research, 2019 - Springer
The 1,2,3,4-tetrahydroisoquinolines (TIQs) are compounds frequently described as alkaloids that can be found in the human body fluids and/or tissues including the brain. In most …
Number of citations: 18 link.springer.com
A Wąsik, I Romańska, L Antkiewicz-Michaluk - Neurotoxicity research, 2016 - Springer
The etiology of Parkinson’s disease (PD) may involve endogenous and exogenous factors. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), which was shown to be neurotoxic for …
Number of citations: 8 link.springer.com
L Benmekhbi, F Louafi, T Roisnel… - The Journal of Organic …, 2016 - ACS Publications
α-Amino nitrile 2a was conveniently prepared in two individual steps from chiral hexafluorophosphate salt isoquinolinium (−)-8b including anodic cyanation as an efficient means to …
Number of citations: 40 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.